[4-(3-FLUOROBENZYL)PIPERAZINO](3-PYRIDYL)METHANONE
Description
4-(3-Fluorobenzyl)piperazinomethanone is a heterocyclic compound featuring a piperazine core substituted with a 3-fluorobenzyl group and a 3-pyridyl methanone moiety. Its molecular formula is C₁₈H₁₇FN₃O₂, with a molecular weight of 336.35 g/mol .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-1-3-14(11-16)13-20-7-9-21(10-8-20)17(22)15-4-2-6-19-12-15/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXHYHCWBTXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-(3-fluorobenzyl)piperazinomethanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic properties .
Biology
In biological research, this compound is studied for its interactions with various biological targets. It may be used in assays to investigate its binding affinity and activity against specific enzymes or receptors .
Medicine
In medicinal chemistry, 4-(3-fluorobenzyl)piperazinomethanone is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry
In the industrial sector, this compound can be utilized in the production of pharmaceuticals and fine chemicals. Its unique structure makes it a valuable component in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Piperazinomethanones
(4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone
- Structural Similarities : Contains a piperazine ring and halogenated aromatic groups.
- Key Differences : Bromine at the 4-position of phenyl and fluorine at the 2-position of benzyl.
- Impact: The bromine increases molecular weight (MW: 405.2 g/mol) and polarizability, enhancing interactions with hydrophobic protein pockets.
4-(Benzylsulfonyl)piperazinomethanone
- Structural Similarities : Fluorophenyl and piperazine groups.
- Key Differences: Benzylsulfonyl replaces pyridyl methanone.
- Impact : The sulfonyl group introduces strong electron-withdrawing effects (MW: 362.4 g/mol ), increasing stability but reducing nucleophilicity. This may limit reactivity in certain synthetic pathways compared to the parent compound .
Aromatic Ring Modifications
(3-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone
- Structural Similarities : Fluorophenyl and piperazine core.
- Key Differences: Naphthylsulfonyl replaces 3-pyridyl methanone.
- However, the bulkier naphthyl may reduce solubility .
1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
- Structural Similarities : Dual aromatic acyl groups on piperazine.
- Key Differences : Methoxy substituents instead of fluorine or pyridyl groups.
- Impact : Methoxy groups increase electron density (MW: 384.4 g/mol ), favoring hydrogen bonding but reducing metabolic stability compared to halogenated analogs .
Piperazine Derivatives with Heterocyclic Moieties
(4-(1-(3-Fluorobenzyl)-1H-benzimidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)phenyl)methanone
- Structural Similarities : 3-Fluorobenzyl group.
- Key Differences : Benzimidazole and piperidine replace pyridyl and piperazine.
- Impact : The benzimidazole scaffold (MW: 567.6 g/mol ) introduces planar rigidity, improving affinity for kinases or GPCRs. Piperidine’s conformational flexibility may broaden target selectivity .
Cyclopropyl{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}methanone
- Structural Similarities : Piperazine core and aromatic substitutions.
- Key Differences : Cyclopropyl and dimethoxyphenylsulfonyl groups.
- Dimethoxy groups improve solubility but may reduce blood-brain barrier penetration .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features | Unique Properties |
|---|---|---|---|---|
| 4-(3-Fluorobenzyl)piperazinomethanone | C₁₈H₁₇FN₃O₂ | 336.35 | 3-Fluorobenzyl, pyridyl methanone | Balanced lipophilicity, π-π interactions |
| (4-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone | C₁₈H₁₆BrF₂N₂O | 405.2 | Bromophenyl, 2-fluorophenyl | Enhanced hydrophobic interactions |
| 4-(Benzylsulfonyl)piperazinomethanone | C₁₈H₁₉FN₂O₃S | 362.4 | Benzylsulfonyl, fluorophenyl | High stability, electron-withdrawing effects |
| (3-Fluorophenyl)[4-(2-naphthylsulfonyl)piperazino]methanone | C₂₁H₁₉FN₂O₃S | 398.5 | Naphthylsulfonyl | Strong π-π stacking, reduced solubility |
| 1-(2-Methoxybenzoyl)-4-(3-methoxybenzoyl)piperazine | C₂₀H₂₁N₂O₅ | 384.4 | Dual methoxybenzoyl | Hydrogen bonding, metabolic liability |
Research Findings and Implications
- Halogen Positioning : The 3-fluorine in the parent compound optimizes steric and electronic effects for target binding compared to 2- or 4-fluoro analogs .
- Aromatic vs. Sulfonyl Groups: Pyridyl methanone offers better solubility than naphthylsulfonyl derivatives, critical for oral bioavailability .
- Heterocyclic Replacements : Benzimidazole-containing analogs show superior kinase inhibition but may lack the broad-spectrum activity of piperazine-based compounds .
Biological Activity
The compound 4-(3-Fluorobenzyl)piperazinomethanone is a synthetic derivative belonging to the class of piperazine compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(3-Fluorobenzyl)piperazinomethanone is . The structure features a piperazine ring substituted with a 3-fluorobenzyl group and a pyridyl methanone moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom enhances its binding affinity and pharmacokinetic properties, making it a candidate for therapeutic use in neurological and psychiatric disorders.
Tyrosinase Inhibition
One of the most significant findings regarding the biological activity of 4-(3-Fluorobenzyl)piperazinomethanone is its role as a tyrosinase inhibitor . Tyrosinase plays a crucial role in melanin synthesis, and inhibitors are sought for treating hyperpigmentation disorders. A study reported that derivatives of this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, with IC50 values as low as 0.18 μM, indicating high potency compared to traditional inhibitors like kojic acid (IC50 = 17.76 μM) .
Antimelanogenic Effects
In vitro studies demonstrated that the compound exerted antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. This suggests potential applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation .
Case Studies
- Inhibition Studies : A series of derivatives based on the 4-fluorobenzylpiperazine fragment were synthesized and tested for their inhibitory effects on tyrosinase activity. The most effective compound showed an IC50 value significantly lower than that of existing treatments, indicating promising therapeutic potential .
- Docking Analysis : Molecular docking studies provided insights into the binding modes of these compounds within the active site of tyrosinase, elucidating the structural features that contribute to their inhibitory activity .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC50 (μM) | Effect |
|---|---|---|---|
| 4-(3-Fluorobenzyl)piperazinomethanone | Tyrosinase (AbTYR) | 0.18 | Competitive inhibitor |
| Kojic Acid | Tyrosinase | 17.76 | Reference inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
